3-(1-(2-ethoxyacetyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione
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Overview
Description
3-(1-(2-ethoxyacetyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a piperidine ring, a fluoroquinazoline core, and an ethoxyacetyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-ethoxyacetyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as 4-piperidone and ethyl acetate.
Introduction of the Ethoxyacetyl Group: The ethoxyacetyl group is introduced via an acylation reaction using ethyl chloroacetate in the presence of a base such as sodium hydride.
Formation of the Fluoroquinazoline Core: The fluoroquinazoline core is constructed through a nucleophilic aromatic substitution reaction involving 6-fluoro-2-chloroquinazoline and the piperidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-(2-ethoxyacetyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoroquinazoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced analogs.
Scientific Research Applications
3-(1-(2-ethoxyacetyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-(2-ethoxyacetyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Fluoroquinazoline Derivatives: Compounds with similar fluoroquinazoline cores but different substituents.
Piperidine Derivatives: Compounds with piperidine rings and various functional groups.
Ethoxyacetyl Derivatives: Compounds containing the ethoxyacetyl group attached to different core structures.
Uniqueness
3-(1-(2-ethoxyacetyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione is unique due to its specific combination of structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[1-(2-ethoxyacetyl)piperidin-4-yl]-6-fluoro-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O4/c1-2-25-10-15(22)20-7-5-12(6-8-20)21-16(23)13-9-11(18)3-4-14(13)19-17(21)24/h3-4,9,12H,2,5-8,10H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXDTLNTROOPDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCC(CC1)N2C(=O)C3=C(C=CC(=C3)F)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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